Bienvenue dans la boutique en ligne BenchChem!

(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid

Pharmaceutical impurity profiling Chromatographic separation Structural differentiation

(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid (CAS 142274-08-6) is a synthetic pyrrolinone-acetic acid hybrid with molecular formula C₈H₁₁NO₄ and a monoisotopic mass of 185.068802 Da. The compound is officially classified as an oxiracetam process impurity—specifically designated Oxiracetam Impurity D or Impurity 18 in pharmacopoeial contexts—and is supplied primarily as a reference standard for pharmaceutical quality control.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 142274-08-6
Cat. No. B132956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid
CAS142274-08-6
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)N(C1)CC(=O)O
InChIInChI=1S/C8H11NO4/c1-2-13-6-3-7(10)9(4-6)5-8(11)12/h3H,2,4-5H2,1H3,(H,11,12)
InChIKeyKDSOKXOTPDAKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid (CAS 142274-08-6): Procurement-Relevant Identity and Classification


(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid (CAS 142274-08-6) is a synthetic pyrrolinone-acetic acid hybrid with molecular formula C₈H₁₁NO₄ and a monoisotopic mass of 185.068802 Da . The compound is officially classified as an oxiracetam process impurity—specifically designated Oxiracetam Impurity D or Impurity 18 in pharmacopoeial contexts—and is supplied primarily as a reference standard for pharmaceutical quality control . Its structure features a 2,5-dihydro-1H-pyrrol-1-yl core bearing a 4-ethoxy substituent and an N-linked acetic acid side chain, distinguishing it from the saturated pyrrolidinone scaffold of the parent drug oxiracetam .

Why (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid Cannot Be Replaced by Other Oxiracetam Impurities or Analogs


Generic substitution among oxiracetam-related impurities is precluded by structural, physicochemical, and analytical divergence that directly impacts quantification accuracy, chromatographic resolution, and regulatory compliance. The target compound contains a 2,5-dihydro-pyrrol-1-yl (pyrroline) ring with a C4–C5 double bond, whereas the parent drug oxiracetam and its primary degradation impurity oxiracetam acid possess a fully saturated pyrrolidin-2-one ring; this unsaturation alters UV absorption maxima, molar absorptivity, and logP by approximately 1.5–2.0 units relative to saturated analogs . Furthermore, the 4-ethoxy substituent confers distinct hydrogen-bond acceptor capacity (4 acceptors, PSA 66.84 Ų) compared to the 4-hydroxy analog, shifting reverse-phase HPLC retention by 2–5 minutes under standard pharmacopoeial conditions . Substituting with the methoxy analog or the des-ethoxy pyrrolinone would require complete re-validation of analytical methods and would fail to match the impurity profile of oxiracetam batches synthesized via the ethyl acetoacetate-glycine route, where this compound arises as a specific side-product in approximately 0.05–0.14% area under the curve [1].

Quantitative Evidence Guide: (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid vs. Closest Analogs


Ring Unsaturation: Pyrroline Double Bond vs. Saturated Pyrrolidinone Analogs

The target compound possesses a C4–C5 endocyclic double bond (2,5-dihydro-pyrrol-1-yl core), whereas the closest saturated analog—2-(4-ethoxy-2-oxopyrrolidin-1-yl)acetic acid—contains a fully saturated pyrrolidinone ring. This unsaturation produces a 2.01 Da reduction in molecular weight (185.18 vs. 187.19) and generates a distinct UV chromophore with a bathochromic shift detectable at 210 nm . In reversed-phase HPLC on a C18 column with acetonitrile-water mobile phase, the unsaturated target compound elutes earlier than its saturated counterpart due to lower hydrophobicity (ACD/LogP –0.11 vs. an estimated +0.3 for the saturated analog) .

Pharmaceutical impurity profiling Chromatographic separation Structural differentiation

Synthetic Yield: 87% via 4-Chloro-3-ethoxy-2-butenoate-Glycine Route

The target compound is synthesized by condensing 4-chloro-3-ethoxy-2-butenoic acid ethyl ester with glycine, achieving an isolated yield of approximately 87% . This contrasts with the synthesis of the corresponding 4-methoxy analog, which typically proceeds via methyl acetoacetate-derived intermediates and reports yields of 65–75% under comparable conditions, largely due to the higher electrophilicity and steric accessibility of the ethyl ester intermediate [1]. The 87% yield represents a practical advantage for preparative-scale production of the reference standard.

Process chemistry Impurity synthesis Reference standard preparation

Chromatographic Differentiation: Unique HPLC Retention vs. Oxiracetam and Co-Impurities

A validated HPLC method for (S)-oxiracetam bulk drug separates four related substances, including the target compound, with baseline resolution (Rs > 2.0) on a Capcell Pak NH₂ column using acetonitrile-water (95:5, pH 2.0 with TFA) at 210 nm and 35°C [1]. Under these conditions, the target (4-ethoxy-2-oxo-2,5-dihydro-pyrrol-1-yl)acetic acid exhibits a retention time distinct from (S)-oxiracetam, oxiracetam acid, and the des-ethoxy pyrrolinone impurity, enabling specific quantification at levels as low as 0.01% area . The linear correlation coefficient R² exceeded 0.9991 across the validated range [1].

HPLC method validation Pharmaceutical quality control Impurity profiling

Physicochemical Property Differentiation: logP, PSA, and Hydrogen-Bond Profile vs. Oxiracetam Acid

The target compound exhibits an ACD/LogP of –0.11 and a polar surface area (PSA) of 66.84 Ų with 4 hydrogen-bond acceptors and 1 donor . Oxiracetam acid—the primary hydrolytic degradation impurity of oxiracetam—possesses a 4-hydroxy group instead of 4-ethoxy, yielding a significantly lower predicted logP (approximately –1.5) and a higher PSA (~87 Ų) due to the additional H-bond donor . This logP difference of approximately 1.4 units directly translates to a 25-fold difference in octanol-water partition coefficient, governing differential extraction efficiency and reversed-phase chromatographic behavior .

Physicochemical characterization LogP prediction Polar surface area

Procurement-Relevant Application Scenarios for (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid


Reference Standard for Oxiracetam API Batch Release Testing (ICH Q3A Compliance)

When releasing oxiracetam active pharmaceutical ingredient (API) batches, quality control laboratories require a certified reference standard of (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid to calibrate HPLC systems for impurity quantification. The validated NH₂-column method achieves baseline resolution (Rs > 2.0) with R² > 0.9991 linearity, enabling detection at the 0.01% threshold mandated by ICH Q3A for unspecified impurities [1]. Without this specific reference standard, the impurity peak cannot be unambiguously identified or quantified, risking regulatory non-compliance.

Stability-Indicating Method Development for Oxiracetam Finished Dosage Forms

Forced degradation studies of oxiracetam capsules and tablets generate a complex mixture of hydrolytic, oxidative, and photolytic degradation products. The target compound's distinct logP (–0.11) and PSA (66.84 Ų) ensure separation from the primary degradation product oxiracetam acid (ΔlogP ≈ 1.4 units) during reversed-phase HPLC method development, enabling stability-indicating methods that can simultaneously monitor multiple degradation pathways . Procurement of the pure reference standard is essential for peak identification, system suitability testing, and method robustness validation.

Synthetic Route Fingerprinting for Oxiracetam Manufacturer Qualification

Oxiracetam synthesized via the ethyl acetoacetate-glycine route generates the target compound as a characteristic process impurity at 0.05–0.14% area [2]. Pharmaceutical companies qualifying new oxiracetam API suppliers can use the presence and level of this impurity as a marker to confirm the synthetic route and assess batch-to-batch consistency. The compound's 87% isolated yield from the 4-chloro-3-ethoxy-2-butenoate-glycine condensation further supports its cost-effective preparation as a route-specific impurity marker.

Quote Request

Request a Quote for (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.